2-chlorobenzyl 2-benzoylbenzoate
Description
2-Chlorobenzyl 2-benzoylbenzoate is a benzoate ester derivative featuring a 2-chlorobenzyl group at the ester oxygen and a benzoyl substituent at the 2-position of the benzene ring (Figure 1). This compound is synthesized via esterification of 2-benzoylbenzoic acid with 2-chlorobenzyl chloride under acidic or basic conditions.
The 2-chlorobenzyl group is notable in pharmaceutical chemistry as a protecting or functional group. For instance, Watanabe et al. demonstrated its use in erythromycin derivatives, where catalytic transfer hydrogenation (CTH) with ammonium formate in methanol efficiently removes this group . Applications of this compound likely extend to intermediates in drug synthesis or agrochemicals, leveraging its stability and reactivity.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-benzoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO3/c22-19-13-7-4-10-16(19)14-25-21(24)18-12-6-5-11-17(18)20(23)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOLLNPCJZPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 2-benzoylbenzoate typically involves the esterification of 2-chlorobenzyl alcohol with 2-benzoylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-chlorobenzoic acid and benzoylbenzoic acid.
Reduction: 2-chlorobenzyl alcohol and benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-chlorobenzyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, which can then interact with various biological pathways. The chlorobenzyl group may interact with cellular receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
2-(2-Naphthyl)-2-oxoethyl 2-benzoylbenzoate (CAS 516468-56-7)
- Structure : Replaces the 2-chlorobenzyl group with a 2-naphthyl-2-oxoethyl moiety.
- Molecular Weight : 394.42 g/mol vs. 350.79 g/mol for 2-chlorobenzyl 2-benzoylbenzoate.
- The oxoethyl group may enhance electrophilicity, increasing reactivity toward nucleophiles compared to the chloro-substituted benzyl group .
Methyl 2-Chloro-5-formylbenzoate
- Structure : Substitutes the benzoyl and 2-chlorobenzyl groups with a formyl group at the 5-position and a methyl ester.
- Reactivity : The formyl group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation), unlike the more stable benzoyl group in the parent compound .
(E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate
- Structure: Features a Schiff base (imine) linkage and an additional amino group.
- Properties: The amino group improves solubility in acidic media via protonation. The conjugated imine system may confer UV-vis absorption properties, useful in analytical applications .
Reactivity and Stability
- Deprotection Efficiency: The 2-chlorobenzyl group in this compound is cleaved efficiently using CTH with ammonium formate in methanol (>90% yield) . In contrast, 4-chlorobenzyl groups (e.g., in 4-CBC derivatives) exhibit slower cleavage rates due to steric and electronic differences .
- Hydrolytic Stability : Benzoate esters with electron-withdrawing groups (e.g., 2-chlorobenzyl) resist hydrolysis better than those with electron-donating groups (e.g., methyl esters), as seen in methyl 2-(4-chlorobenzamido)benzoate .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| This compound | 350.79 | 2-Chlorobenzyl, benzoyl | Not reported | Low polarity solvents (e.g., DCM) |
| 2-(2-Naphthyl)-2-oxoethyl ester | 394.42 | Naphthyl, oxoethyl | Not reported | Moderate in DMSO |
| Methyl 2-chloro-5-formylbenzoate | 198.61 | Formyl, methyl ester | Not reported | Polar aprotic solvents |
| (E)-(2-Chlorobenzylidene)amino... | 321.75 | Imine, amino, 4-chloro | Not reported | Acidic aqueous solutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
